REACTION_CXSMILES
|
[N:1]1[C:10]2[CH:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:24][C:25]([O:28][C:29](ON=C(C1C=CC=CC=1)C#N)=[O:30])([CH3:27])[CH3:26]>O1CCCC1>[C:25]([O:28][C:29](=[O:30])[NH:16][CH2:15][CH2:14][CH2:13][CH2:12][NH:11][CH:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)([CH3:27])([CH3:26])[CH3:24]
|
Name
|
|
Quantity
|
6.77 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCCC(C12)NCCCCN
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 72 hours at room temperature under a N2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (CH2Cl2:MeOH:NH4OH, 96:3:1, v/v/v)
|
Type
|
CUSTOM
|
Details
|
A second purification by column chromatography on silica gel (ethyl acetate)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCCNC1CCCC=2C=CC=NC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.03 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |